molecular formula C9H16N2O2S B14701694 3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide CAS No. 15260-82-9

3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B14701694
CAS No.: 15260-82-9
M. Wt: 216.30 g/mol
InChI Key: AFKAPVCKLBSNTK-UHFFFAOYSA-N
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Description

3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide is an organic compound with the molecular formula C₉H₁₅NO₃S It is a thiazolidine derivative, characterized by the presence of a formyl group at the third position, and tetramethyl substitution at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid with formic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the formyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide is unique due to the presence of both a formyl group and a carboxamide group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

15260-82-9

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C9H16N2O2S/c1-8(2)6(7(10)13)11(5-12)9(3,4)14-8/h5-6H,1-4H3,(H2,10,13)

InChI Key

AFKAPVCKLBSNTK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(S1)(C)C)C=O)C(=O)N)C

Origin of Product

United States

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